2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one

Allelopathy Phytotoxicity Herbicide Discovery

Researchers studying wheat autotoxicity or seeking natural herbicide leads often encounter irreproducible results when using structurally similar benzoxazinoids like DIMBOA. DIBOA provides the definitive standard for accurate experimental modeling and quantitative metabolomics. - Wheat Allelopathy: Exhibits an IC50 of 7.5 × 10⁻⁴ M against wheat root growth, significantly more potent than DIMBOA (>1.0 × 10⁻³ M). - Agrochemical Discovery: Demonstrates ≥1.5-fold lower IC50 values against lettuce and cress compared to DIMBOA, establishing it as the preferred scaffold for SAR studies. - Environmental Fate: Uniquely required to study the APO degradation pathway, a key ecological mechanism functionally distinct from the DIMBOA-derived MBOA pathway.

Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
CAS No. 17359-54-5
Cat. No. B100194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one
CAS17359-54-5
Synonyms2,4-dihydroxy-1,4-benzoxazin-3-one
DIBOA cpd
Molecular FormulaC8H7NO4
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C(=O)C(O2)O)O
InChIInChI=1S/C8H7NO4/c10-7-8(11)13-6-4-2-1-3-5(6)9(7)12/h1-4,8,11-12H
InChIKeyCOVOPZQGJGUPEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DIBOA: Benzoxazinoid Allelochemical Standard


2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA; CAS 17359-54-5) is a naturally occurring benzoxazinoid allelochemical and secondary metabolite primarily found in Poaceae family plants, including maize (Zea mays L.), wheat (Triticum aestivum L.), and rye (Secale cereale L.) [1]. As a cyclic hydroxamic acid, DIBOA serves as a key defense compound against pests and pathogens and plays a central role in allelopathic interactions between plants [2]. It is also registered in authoritative metabolomic databases, such as the Human Metabolome Database (HMDB0033733) [3] and the KNApSAcK Core database (C00036460) [4], confirming its relevance in plant metabolomics research.

DIBOA: Why Analog Substitution Fails


The assumption that structurally similar benzoxazinoids are functionally interchangeable is a critical misconception in chemical procurement. Comparative studies unequivocally demonstrate that even minor structural modifications, such as the presence or absence of a methoxy group at the C-7 position, profoundly alter the quantitative biological activity and environmental fate of these compounds. For instance, DIBOA and its 7-methoxy analog DIMBOA exhibit distinct phytotoxic potencies across different target species [1], and their degradation pathways produce metabolites like APO (from DIBOA) and MBOA (from DIMBOA) with divergent bioactivity profiles [2]. Furthermore, the absence of the C-2 hydroxyl group in deoxy derivatives like D-DIBOA leads to enhanced lipophilicity and altered selectivity, rendering them functionally distinct as herbicide leads [3]. Using an unverified 'in-class' compound as a substitute for DIBOA introduces uncontrolled experimental variability and can lead to irreproducible or invalid scientific conclusions. The quantitative evidence presented in Section 3 provides the precise, verifiable basis for selecting DIBOA specifically over its closest chemical relatives.

DIBOA: Quantitative Evidence vs. Analogs


Root Growth Inhibition in Lettuce and Cress

In a direct head-to-head phytotoxicity bioassay on standard target species (STS), DIBOA exhibited significantly lower IC50 values for root growth inhibition in lettuce (Lactuca sativa L.) and cress (Lepidium sativum L.) compared to its 7-methoxy analog DIMBOA. This indicates that DIBOA is a more potent inhibitor of root development in these important dicotyledonous species, a key differentiation for researchers studying allelopathic mechanisms or developing natural herbicide leads [1].

Allelopathy Phytotoxicity Herbicide Discovery

Wheat Root Growth Inhibition

A direct comparison of phytotoxic effects on Triticum aestivum L. (wheat) roots revealed that DIBOA is significantly more inhibitory than DIMBOA. This finding is particularly relevant given that both compounds are native to wheat, yet their autotoxic potentials differ markedly [1].

Crop Science Allelopathy Phytochemistry

Onion Root Growth Inhibition

A striking species-specific differentiation emerges when comparing the phytotoxic effects of DIBOA and DIMBOA on Allium cepa L. (onion) roots. Unlike the pattern observed in other monocots and dicots, DIMBOA is more potent than DIBOA in inhibiting onion root growth [1].

Botany Allelopathy Crop Protection

Degradation to APO: Stability and Phytotoxicity

DIBOA degrades into 2-aminophenoxazin-3-one (APO), a compound with high phytotoxicity and greater environmental stability compared to the parent molecule. This contrasts with the degradation pathway of DIMBOA, which yields 6-methoxy-2-benzoxazolinone (MBOA). The high activity of APO makes it a key contributor to DIBOA's overall ecological function in plant defense, a role not directly replicated by the MBOA pathway [1].

Environmental Chemistry Soil Science Ecological Modeling

DIBOA: Research Applications


Wheat Autotoxicity and Allelopathy

DIBOA is the unequivocal standard of choice for researchers studying the autotoxic and allelopathic mechanisms in wheat. The quantitative evidence shows that DIBOA is significantly more potent than its close analog DIMBOA at inhibiting wheat root growth (IC50 of 7.5 × 10⁻⁴ M vs. >1.0 × 10⁻³ M) [1]. Using DIMBOA in such studies would dramatically underestimate the compound's native autotoxic potential and confound the interpretation of genetic and environmental factors influencing benzoxazinoid biosynthesis and exudation. Furthermore, DIBOA's degradation product, APO, is a highly stable and phytotoxic compound that plays a major ecological role in wheat's defense mechanisms [2]. Therefore, DIBOA is required for accurate modeling and experimental validation of wheat allelopathy.

Herbicide Lead Screening in Dicot Weeds

For agrochemical discovery programs seeking selective natural herbicide leads targeting dicot weeds, DIBOA presents a more promising scaffold than DIMBOA. Direct comparative data confirms DIBOA's superior potency against lettuce (Lactuca sativa L.) and cress (Lepidium sativum L.), with IC50 values at least two-fold and 1.5-fold lower, respectively [1]. This data positions DIBOA as the preferred starting template for structure-activity relationship (SAR) studies aimed at enhancing activity against broadleaf weeds. Subsequent lipophilicity optimization of DIBOA derivatives has been shown to further improve phytotoxic profiles, underscoring its value as a foundational agrochemical lead [3].

APO in Plant-Soil Interactions

Environmental chemists and soil ecologists studying the fate and effects of plant-derived toxins must use DIBOA when their research focuses on the 2-aminophenoxazin-3-one (APO) pathway. APO is a direct and potent degradation product of DIBOA, exhibiting high inhibitory activity across a broad range of plant species [2]. This pathway is functionally distinct from the MBOA pathway that arises from DIMBOA degradation. Consequently, selecting DIBOA is not an arbitrary choice but a requirement for generating ecologically relevant data on the soil persistence, microbial transformation, and phytotoxic impact of the APO metabolite, a key component of Gramineae plant defense strategies [2].

Benzoxazinoid Profiling in Cereal Metabolomics

In metabolomic studies profiling the benzoxazinoid content of cereal crops (wheat, rye, maize), DIBOA is a required analytical standard. Its presence is documented in major metabolomic databases (e.g., HMDB, KNApSAcK) [4][5]. More importantly, the quantitative differential exudation of DIBOA and DIMBOA by plant roots has been shown to contribute 48–72% of the overall allelopathic effect in Triticeae species [6]. Accurately quantifying DIBOA concentrations in root exudates and plant tissues is therefore essential for correlating chemotype with allelopathic phenotype. Substituting a DIMBOA standard or using a non-certified DIBOA source would lead to inaccurate quantification and flawed biological interpretations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.